6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one
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Overview
Description
6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one typically involves the condensation of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of diphenylhydrazone and pyridine with iodine, followed by cyclization to form the desired pyrazolopyridine structure . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one.
Reduction: Formation of 6-hydroxy-1-methyl-1,4,5,6-tetrahydro-pyrazolo[4,3-b]pyridine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as tropomyosin receptor kinases (TRKs).
Pathways Involved: It modulates signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of substituents and tautomeric forms.
Indole Derivatives: Indole compounds have a similar aromatic ring system and exhibit diverse biological activities.
Uniqueness
6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
6-hydroxy-1-methyl-4H-pyrazolo[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C7H7N3O2/c1-10-5-2-6(11)7(12)9-4(5)3-8-10/h2-3,11H,1H3,(H,9,12) |
InChI Key |
HUCJALWWTUCXNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)C(=C2)O |
Origin of Product |
United States |
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